Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Overview
Description
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .
Chemical Reactions Analysis
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This reaction is fundamental in the synthesis of the compound itself, using reagents like ethyl diazoacetate and catalysts such as rhodium or ruthenium
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly detailed in the literature.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure, often using halogenating agents or nucleophiles.
Scientific Research Applications
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of biologically active compounds.
Medicinal Chemistry: The compound is used in the design of drugs targeting neurological and neurodegenerative diseases, as well as in the development of inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action for ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application. In medicinal chemistry, it often acts as an intermediate or a scaffold that interacts with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation of functional groups, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared to other azabicyclohexane derivatives, such as:
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a bicyclic nitrogen-containing structure.
Bicifadine: An analgesic with a related azabicyclohexane core, used for its reuptake inhibition properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Biological Activity
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions, which yield high diastereoselectivity and yield . The compound can also be synthesized through various organic reactions, including oxidation and substitution reactions, which modify its functional groups for specific applications.
1. Opioid Receptor Interaction
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity to μ-opioid receptors. A study demonstrated that modifications to the lead structure led to compounds with picomolar binding affinities selective for the μ receptor over δ and κ subtypes, suggesting potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .
2. Antiviral Properties
The compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2. A series of peptidomimetic inhibitors derived from similar bicyclic structures showed promising results with IC50 values indicating effective inhibition of viral proteases, critical for viral replication . Specifically, compounds exhibiting structural similarities to this compound demonstrated antiviral activities significantly superior to established antiviral agents like nirmatrelvir.
3. Antimicrobial Activity
Studies have also reported antimicrobial properties associated with derivatives of this bicyclic compound. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets within the body:
- Opioid Receptor Modulation : The compound acts as a ligand for μ-opioid receptors, influencing pain pathways and potentially providing analgesic effects.
- Viral Protease Inhibition : By mimicking substrates within viral proteases, it can inhibit viral replication processes.
- Antimicrobial Action : The structural characteristics allow it to disrupt bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZMDWMBRUEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522352 | |
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75715-99-0 | |
Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75715-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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